molecular formula C7H8N2OS B12908755 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 41200-23-1

2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B12908755
CAS No.: 41200-23-1
M. Wt: 168.22 g/mol
InChI Key: ORGOHTXOGSBJPA-UHFFFAOYSA-N
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Description

2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one: thiazolo[3,2-a]pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl- , is a heterocyclic compound with an intriguing structure. It combines elements of both thiazole and pyrimidine rings, making it an interesting target for scientific exploration .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ethyl chloroacetate with the appropriate precursor compound. The reaction proceeds under reflux conditions, yielding the desired product. Crystallization from ethanol provides a pure, bright yellowish needle-like solid .

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have characterized this compound using techniques such as mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis .

Chemical Reactions Analysis

Reactivity: 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substituent groups can be introduced.

    Other Transformations: Additional reactions may occur.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) could be used.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines) may facilitate substitution reactions.

Major Products: The specific products formed depend on the reaction conditions and substituents. Further research is needed to explore the diverse reactivity of this compound.

Scientific Research Applications

Neuroprotection and Anti-Inflammatory Activity: Recent studies have investigated the neuroprotective and anti-neuroinflammatory properties of triazole-pyrimidine hybrid compounds, which include 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one. These compounds exhibit promising effects on human microglia and neuronal cells.

Mechanism of Action

The compound likely exerts its effects through:

    Inhibition of ER Stress: By reducing expression of the endoplasmic reticulum (ER) chaperone BIP.

    Apoptosis Modulation: Reduced levels of cleaved caspase-3 indicate an impact on apoptosis pathways.

    NF-kB Pathway Regulation: Molecular docking studies suggest interactions with active residues of ATF4 and NF-kB proteins.

Comparison with Similar Compounds

2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one stands out due to its unique fusion of thiazole and pyrimidine moieties. Similar compounds in this class include other thiazolo-pyrimidine hybrids and related heterocycles.

Properties

CAS No.

41200-23-1

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N2OS/c1-5-4-9-6(10)2-3-8-7(9)11-5/h2-3,5H,4H2,1H3

InChI Key

ORGOHTXOGSBJPA-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=O)C=CN=C2S1

Origin of Product

United States

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